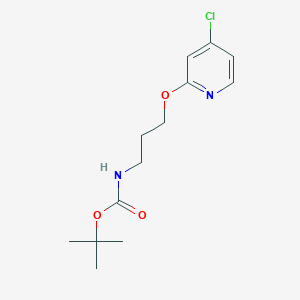
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a fluorophenyl group and a trifluoromethyl group attached to the indole core, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and trifluoromethyl-substituted reagents.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.
Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the fluorophenyl or trifluoromethyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The pathways involved may include signal transduction, gene expression, and metabolic pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole: This compound also contains a fluorophenyl and trifluoromethyl group but has a pyrazole ring instead of an indole ring.
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-pyrrole: Similar to the indole compound, but with a pyrrole ring.
1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole ring, which is structurally related to the indole ring.
The uniqueness of this compound lies in its specific combination of the indole core with fluorophenyl and trifluoromethyl groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H9F4N |
|---|---|
Poids moléculaire |
279.23 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(trifluoromethyl)indole |
InChI |
InChI=1S/C15H9F4N/c16-11-5-7-12(8-6-11)20-13-4-2-1-3-10(13)9-14(20)15(17,18)19/h1-9H |
Clé InChI |
KMKHWLDFYZCUGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)







![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)



